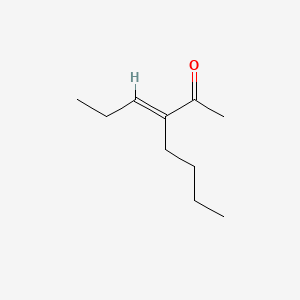![molecular formula C13H12ClNO B14677566 Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- CAS No. 38554-04-0](/img/structure/B14677566.png)
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a benzene ring fused to a quinoline moiety, with a hydroxyl group at the 4th position and a chlorine atom at the 6th position The tetrahydro designation indicates that the compound contains four additional hydrogen atoms, making it partially saturated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination and reduction steps. The Skraup synthesis is another well-known method for preparing quinoline derivatives, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form fully saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mécanisme D'action
The mechanism of action of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and antiviral activities.
Comparaison Avec Des Composés Similaires
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
Quinoline: A basic heterocyclic compound with a similar structure but lacking the hydroxyl and chlorine substituents.
Isoquinoline: Another heterocyclic compound with a similar structure but differing in the position of the nitrogen atom.
4-Hydroxyquinoline: Similar to Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-, but without the chlorine atom and tetrahydro designation.
The uniqueness of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
38554-04-0 |
|---|---|
Formule moléculaire |
C13H12ClNO |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
6-chloro-1,2,3,4-tetrahydrobenzo[h]quinolin-4-ol |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-10-12(16)5-6-15-13(10)9-4-2-1-3-8(9)11/h1-4,7,12,15-16H,5-6H2 |
Clé InChI |
HZAWJXWACYBXRE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C1O)C=C(C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


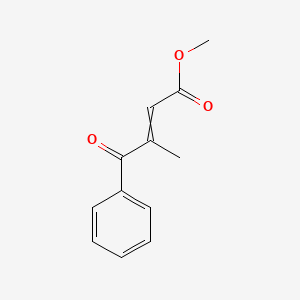
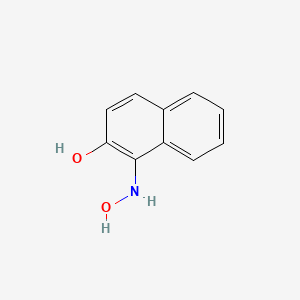

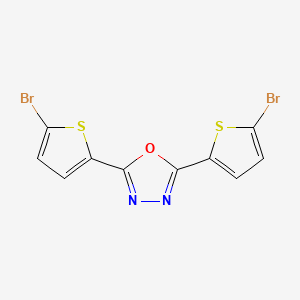

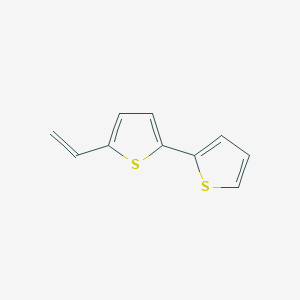

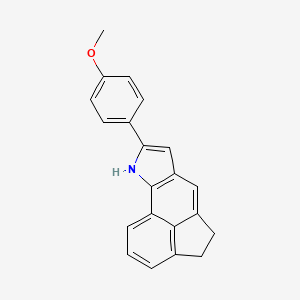
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
